2,2-Dimethylchroman-5-carboxylic acid
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Overview
Description
2,2-Dimethylchroman-5-carboxylic acid is an organic compound with the molecular formula C12H14O3. It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylchroman-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,2-dimethylchroman-5-aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using acidic or basic hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylchroman-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring in the chromane structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2-Dimethylchroman-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethylchroman-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chromane structure can interact with cellular receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchroman-6-carboxylic acid
- 2,2-Dimethyl-3,4-dihydrochromene-6-carboxylic acid
- 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid .
Uniqueness
2,2-Dimethylchroman-5-carboxylic acid is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-9(11(13)14)4-3-5-10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
IHUOEAVXOSDPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=CC=C2O1)C(=O)O)C |
Origin of Product |
United States |
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